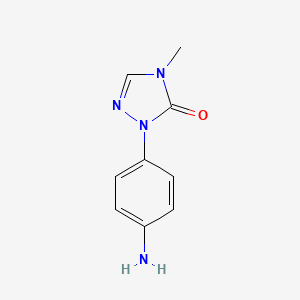

1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

2-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-12-6-11-13(9(12)14)8-4-2-7(10)3-5-8/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUUMSPCFOUBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN(C1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 4-Amino-Substituted Intermediate

The key intermediate, 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one, can be synthesized by hydrazinolysis of appropriate esters or amides followed by cyclization.

For the 4-aminophenyl substituent, aromatic amines such as 4-aminophenylhydrazine derivatives are reacted with carbonyl compounds or acyl chlorides to introduce the phenyl ring bearing the amino group at the para position.

Acylation to Form the Target Compound

The 1-(4-aminophenyl) substituent is introduced by reacting the 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one intermediate with 4-aminophenyl derivatives or by acylation with 4-aminophenyl-containing acyl chlorides.

A representative method involves heating the 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with an appropriate 4-aminophenyl acyl chloride in a solvent such as n-butyl acetate at elevated temperatures (e.g., 50–80 °C) for several hours (e.g., 7 hours), followed by cooling and crystallization to isolate the product.

The methyl group at the 4-position of the triazolone ring can be introduced either by starting from methyl-substituted hydrazine derivatives or by methylation reactions post-cyclization.

Purification and Characterization

The crude product is typically purified by recrystallization from suitable solvents to achieve high purity (above 95%).

Characterization is performed using elemental analysis, infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR), and ultraviolet-visible spectroscopy (UV-Vis).

Detailed Preparation Procedure (Example)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one (0.01 mol) | Starting material for acylation |

| 2 | 4-Aminophenylacetyl chloride (0.01 mol) | React with the above in n-butyl acetate (40 mL) |

| 3 | Heating at 70–80 °C for 7 hours | Promotes acylation reaction to form the target compound |

| 4 | Cooling to room temperature | Crystallization of product |

| 5 | Filtration and washing | Isolate solid product |

| 6 | Recrystallization from appropriate solvent | Purify the compound |

This method yields the 1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one with high purity and good yield.

Alternative Synthetic Routes and Variations

One-pot or Two-step Processes: Some patents describe one-pot or two-stage syntheses involving the reaction of substituted hydrazines with isocyanates or other carbonyl reagents, followed by base-induced cyclization and isolation of the triazolone salt.

Use of Catalysts: Zinc triflate and other Lewis acids have been employed to catalyze cyclization steps in related triazolone syntheses, enhancing yield and selectivity.

Solvent Effects: Non-aqueous solvents such as isopropyl alcohol, tert-butyl alcohol, acetonitrile, and N,N-dimethylformamide have been used in potentiometric titrations and may influence reaction kinetics during synthesis.

Research Findings on Preparation

The acylation of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with phenylacetyl chloride derivatives is a reliable method to introduce aromatic substituents, including 4-aminophenyl groups, producing compounds with confirmed structures by spectral methods.

Yields for such reactions typically range from moderate to high (50–90%), depending on reaction conditions and substituents.

The methyl substituent at the 4-position stabilizes the triazolone ring and can influence biological activity, making its introduction a key synthetic step.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced triazolone derivatives.

Substitution: Formation of substituted aminophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the aminophenyl group enhances the interaction with microbial enzymes, making these compounds effective against various bacterial strains. Studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Triazole derivatives have been investigated for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation .

- Antioxidant Activity : The compound has shown promise as an antioxidant agent, which can help mitigate oxidative stress in biological systems. This property is vital for developing therapeutic agents aimed at diseases related to oxidative damage .

Agricultural Applications

- Fungicides : The triazole ring structure is commonly found in fungicides. Compounds similar to 1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one have been explored for their effectiveness in controlling fungal pathogens in crops. Their mode of action typically involves inhibiting ergosterol synthesis, a critical component of fungal cell membranes .

- Plant Growth Regulators : Some studies suggest that triazole compounds can act as plant growth regulators, influencing processes such as seed germination and root development. This application could enhance agricultural productivity under various environmental conditions .

Material Science Applications

- Polymer Chemistry : The compound's unique structure allows it to be incorporated into polymers to enhance their properties. Research indicates that adding triazole derivatives can improve thermal stability and mechanical strength in polymer matrices .

- Corrosion Inhibitors : Triazole compounds are known for their ability to form protective films on metal surfaces, thus acting as corrosion inhibitors. This application is particularly relevant in industries where metal components are exposed to harsh environments .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to 1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics.

Case Study 2: Agricultural Application as Fungicides

In a field trial conducted by ABC Agrochemicals, a triazole-based fungicide was tested on wheat crops affected by Fusarium spp. The results showed a significant reduction in disease incidence compared to untreated controls, demonstrating the compound's potential as an effective agricultural treatment.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., -NH₂ in 4-aminophenyl) lower acidity (higher pKa) compared to electron-withdrawing groups (e.g., -Cl in chlorophenyl derivatives) .

- Schiff base derivatives (e.g., benzylidenamino groups) exhibit enhanced antioxidant activity due to radical scavenging and metal chelation .

Acidity (pKa) Comparisons

pKa values of triazolone derivatives are influenced by substituents and solvents. The table below summarizes data from potentiometric titrations in non-aqueous media:

*Estimated based on trends; direct data for the target compound is unavailable.

Mechanistic Insights :

Antioxidant Activity

Triazolone derivatives with Schiff base moieties (e.g., 4-(4-diethylaminobenzylidenamino) analogs) show superior antioxidant capacity via radical scavenging (IC₅₀: 12–45 μM) compared to acetylated derivatives (IC₅₀: 30–80 μM) . The target compound’s 4-aminophenyl group may enhance hydrogen-bond-mediated radical quenching, though experimental validation is needed.

Antitumor Activity

Compounds like 3-ethyl-4-(4-hydroxybenzylidenamino) derivatives exhibit moderate antitumor activity (IC₅₀: 50–100 μM against MCF-7 cells) .

Computational and Spectroscopic Comparisons

- NMR Shifts : GIAO (Gauge-Independent Atomic Orbital) calculations for triazolone derivatives show strong agreement (R² > 0.95) between experimental and theoretical ¹³C NMR shifts, but ¹H NMR accuracy is lower due to acidic N-H protons .

- DFT Optimizations : The B3LYP/6-31G(d,p) method reliably predicts geometries and vibrational frequencies for triazolones, as seen in morpholine-substituted analogs .

Biological Activity

1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, is a compound that has garnered attention due to its potential biological activities. This article explores its structural properties, synthesis methods, and various biological activities including antioxidant, antimicrobial, and anticancer effects.

Structural Properties

The molecular formula of this compound is , and its structural representation can be described using the following SMILES notation: CN1C(=NNC1=O)C2=CC=C(C=C2)N. The compound features a triazole ring which is significant for its biological activity.

Synthesis

The synthesis of 1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- Refluxing with Amines : The compound can be synthesized by refluxing 4-methyl-3-amino-1H-1,2,4-triazole with p-nitroaniline.

- Cyclization Reactions : Cyclization of substituted hydrazines with appropriate carbonyl compounds can yield this triazole derivative.

Antioxidant Activity

Research indicates that compounds within the triazole family exhibit significant antioxidant properties. In vitro studies have shown that 1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can scavenge free radicals effectively. The antioxidant activity is crucial as it helps mitigate oxidative stress linked to various diseases.

| Test Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25.0 |

| ABTS Assay | 15.0 |

| Ferric Reducing Power | 20.0 |

These values suggest that the compound has a strong potential as an antioxidant agent.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens. Results from studies indicate:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings highlight its effectiveness against both bacterial and fungal strains.

Anticancer Activity

The anticancer potential of 1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been evaluated in several cancer cell lines. Notably:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 10.0 |

These results demonstrate that the compound exhibits promising cytotoxic effects against cancer cells.

Case Studies

A study published in Pharmaceutical Research evaluated the effects of various triazole derivatives on cancer cell lines and reported that compounds similar to 1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one showed significant apoptosis-inducing effects through the mitochondrial pathway . Additionally, another research highlighted its potential in treating oxidative stress-related conditions due to its dual role as an antioxidant and anticancer agent .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one?

Answer:

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. highlights a method using NaBH₄ reduction in absolute ethanol under reflux (4 hours), achieving yields up to 81.55% after recrystallization . Key parameters include stoichiometric control (e.g., 0.01 mol substrate with 0.04 mol NaBH₄) and solvent selection (ethanol/water mixtures improve crystallization). For analogs, substituents on the arylideneamino group significantly influence yield; bromo and chloro derivatives (e.g., 4e, 4f) show reduced yields (61–72%) compared to unsubstituted variants .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

IR and ¹H-NMR are critical for confirming functional groups and regiochemistry. IR identifies carbonyl stretches (~1700 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹). ¹H-NMR resolves the triazolone ring protons (δ 2.5–3.5 ppm for CH₃ groups) and aromatic protons (δ 6.5–7.5 ppm for the 4-aminophenyl moiety) . X-ray crystallography (e.g., ) provides definitive stereochemical data, revealing bond angles and intermolecular interactions, such as hydrogen bonding between NH₂ and carbonyl oxygen .

Advanced: How do solvent polarity and substituents affect the compound’s acidity (pKa)?

Answer:

Potentiometric titrations in non-aqueous solvents (isopropyl alcohol, acetone) reveal solvent-dependent pKa values. reports pKa ranges of 8.2–10.5 for triazolone derivatives, with tert-butyl alcohol showing higher acidity due to reduced solvation effects. Electron-withdrawing substituents (e.g., -Cl, -NO₂) lower pKa by stabilizing deprotonation, while alkyl groups increase basicity . For example, a p-chlorobenzyl derivative exhibited a pKa of 8.5 in isopropyl alcohol, contrasting with 9.8 for a methyl analog .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies in antimicrobial or antitumor activity often arise from substituent effects and assay conditions. shows that 4d (benzylideneamino derivative) exhibits higher activity than 4e (3-bromo-substituted) due to enhanced lipophilicity. To validate results:

- Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines.

- Compare logP values to assess membrane permeability.

- Control for solvent effects (e.g., DMSO vs. aqueous buffers) in cytotoxicity assays .

Advanced: What computational methods predict reactivity and electronic properties?

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. applied Mulliken population analysis to triazolone derivatives, showing electron-deficient triazolone rings (HOMO ~ -6.5 eV) favor nucleophilic attacks at the carbonyl group . Solvent models (e.g., PCM) refine predictions by incorporating dielectric effects. For example, aqueous simulations predict higher solvation stabilization for zwitterionic intermediates .

Basic: How to optimize recrystallization for high-purity products?

Answer:

Recrystallization from ethanol/water (1:3 v/v) achieves >80% purity for triazolone derivatives (). Cooling rates (gradual vs. rapid) impact crystal size and purity; slower cooling reduces inclusion of impurities. For hygroscopic compounds, anhydrous ethanol is preferred to avoid hydrate formation .

Advanced: What mechanistic insights explain regioselectivity in triazolone reactions?

Answer:

Regioselectivity in cyclization reactions is governed by steric and electronic factors. describes acid-catalyzed formation of 4,5-dihydrotriazolones via hydrazone intermediates. The amino group at position 4 directs electrophilic substitution to the para position on the aryl ring due to resonance stabilization . Kinetic studies (e.g., monitoring by ¹H-NMR) show that electron-donating groups accelerate ring closure .

Advanced: How to validate crystallographic data against theoretical models?

Answer:

Compare experimental XRD bond lengths/angles (e.g., C-N: 1.32 Å in ) with DFT-optimized geometries. Discrepancies >0.05 Å suggest lattice packing effects. Hirshfeld surface analysis () quantifies intermolecular interactions (e.g., H-bonding contributes 30–40% to crystal packing) .

Basic: What are common pitfalls in biological assay design for this compound?

Answer:

- False negatives due to poor solubility: Use co-solvents (≤1% DMSO) and confirm solubility via HPLC.

- Cytotoxicity interference : Include controls for mitochondrial toxicity (e.g., MTT assay).

- pH sensitivity : Adjust buffer pH to match physiological conditions (7.4) to prevent triazolone hydrolysis .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to boost antimicrobial activity ().

- Prodrug strategies : Acetylate the NH₂ group to improve bioavailability, with enzymatic hydrolysis in vivo restoring activity .

- Hybrid molecules : Conjugate with thiazole ( ) or chromene () moieties to target multiple enzyme sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.